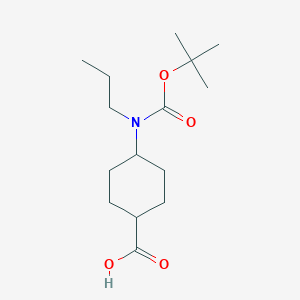
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid is a complex organic compound characterized by its unique structure, which includes a cyclohexane ring substituted with a tert-butoxycarbonyl group, a propylamino group, and a carboxylic acid group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of (1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid typically involves multiple steps, starting from commercially available precursors. One common synthetic route includes the following steps:
Formation of the Cyclohexane Ring: The cyclohexane ring is formed through a series of cyclization reactions.
Introduction of the Tert-butoxycarbonyl Group: The tert-butoxycarbonyl group is introduced using tert-butyl chloroformate in the presence of a base such as triethylamine.
Addition of the Propylamino Group: The propylamino group is added through a nucleophilic substitution reaction using propylamine.
Carboxylation: The carboxylic acid group is introduced through a carboxylation reaction using carbon dioxide.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis equipment can enhance the efficiency and yield of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amino group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Propylamine in the presence of a base.
Major Products
Oxidation: Formation of corresponding ketones or carboxylic acids.
Reduction: Formation of corresponding alcohols or amines.
Substitution: Formation of substituted cyclohexane derivatives.
Applications De Recherche Scientifique
(1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential role in modulating biological pathways.
Medicine: Explored for its potential therapeutic effects, particularly in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mécanisme D'action
The mechanism of action of (1r,4r)-4-((Tert-butoxycarbonyl)(propyl)amino)cyclohexanecarboxylic acid involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.
Propriétés
Formule moléculaire |
C15H27NO4 |
|---|---|
Poids moléculaire |
285.38 g/mol |
Nom IUPAC |
4-[(2-methylpropan-2-yl)oxycarbonyl-propylamino]cyclohexane-1-carboxylic acid |
InChI |
InChI=1S/C15H27NO4/c1-5-10-16(14(19)20-15(2,3)4)12-8-6-11(7-9-12)13(17)18/h11-12H,5-10H2,1-4H3,(H,17,18) |
Clé InChI |
DWQVIVUPYCYPDE-UHFFFAOYSA-N |
SMILES canonique |
CCCN(C1CCC(CC1)C(=O)O)C(=O)OC(C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.





![3'-Formyl-2-methoxy-[1,1'-biphenyl]-4-carboxamide](/img/structure/B12083020.png)

![2-[1-(Pyrrolidine-1-sulfonyl)piperidin-4-yl]acetic acid](/img/structure/B12083024.png)
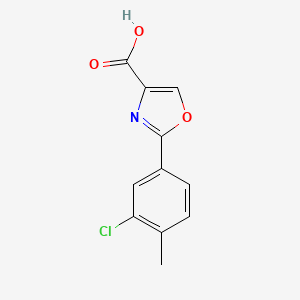
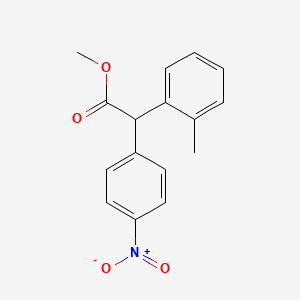
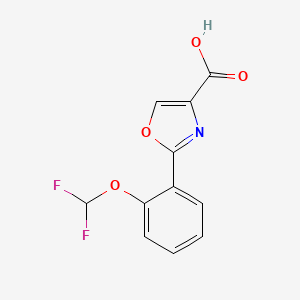
![4-Bromo-1-isobutyl-1H-benzo[d][1,2,3]triazole](/img/structure/B12083060.png)

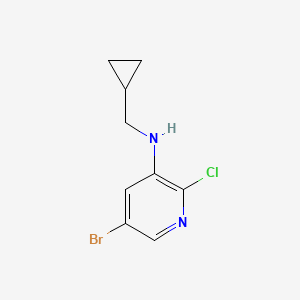
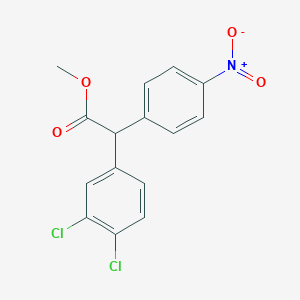
![(R)-1-[5H-(Chlorophenyl)isoxazol-3-yl] ethanol](/img/structure/B12083074.png)
